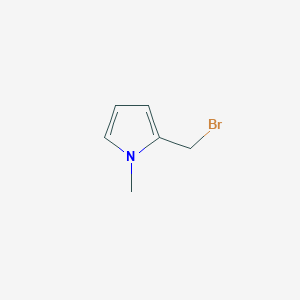

2-(bromomethyl)-1-methyl-1H-pyrrole

Description

Significance of Functionalized Pyrrole (B145914) Derivatives in Heterocyclic Synthesis

Functionalized pyrrole derivatives are of paramount importance in heterocyclic synthesis due to their prevalence in nature and their wide-ranging applications. nih.govresearchgate.netresearchgate.netlucp.netuctm.edunih.govchim.itresearchgate.netscispace.com The pyrrole scaffold is a key component of the "pigments of life," such as heme and chlorophyll, and is found in numerous natural products with potent biological activities, including anticancer, antimicrobial, and antiviral agents. nih.govchim.it Consequently, the development of synthetic methodologies to access and manipulate functionalized pyrroles is a central theme in medicinal chemistry and drug discovery. researchgate.netscispace.com

The ability to introduce a variety of substituents onto the pyrrole ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its biological activity and material characteristics. For instance, the introduction of specific functional groups can enhance binding affinity to biological targets, improve pharmacokinetic profiles, or modulate the optical and electronic properties of pyrrole-based materials used in organic electronics. nih.gov

The versatility of functionalized pyrroles as synthetic intermediates is vast. They can undergo a wide array of chemical transformations, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cycloaddition reactions, to construct more complex heterocyclic frameworks. For example, appropriately functionalized pyrroles can serve as precursors to fused heterocyclic systems like indoles, carbazoles, and porphyrins. Recent advancements have focused on developing novel and efficient methods for pyrrole synthesis and functionalization, including multicomponent reactions, C-H activation strategies, and photoredox catalysis, further expanding the synthetic chemist's toolkit. nih.govresearchgate.netlucp.net

Role of the Bromomethyl Moiety as a Versatile Electrophilic Synthon

The synthetic utility of 2-(bromomethyl)-1-methyl-1H-pyrrole is largely attributed to the presence of the bromomethyl group, which functions as a highly effective electrophilic synthon. This reactivity stems from the fact that the bromide ion is an excellent leaving group, and the carbon atom of the bromomethyl group is susceptible to nucleophilic attack. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds through nucleophilic substitution reactions, typically following an S(_N)2 mechanism. youtube.com

The electrophilic nature of the bromomethyl group enables the reaction of 2-(bromomethyl)-1-methyl-1H-pyrrole with a wide variety of nucleophiles. This versatility makes it a key intermediate for introducing the 1-methyl-1H-pyrrol-2-ylmethyl moiety into a diverse range of molecular scaffolds. The following table provides illustrative examples of the types of nucleophiles that can react with 2-(bromomethyl)-1-methyl-1H-pyrrole and the corresponding products.

| Nucleophile Type | Nucleophile Example | Product Type |

| N-Nucleophile | Amine (R-NH₂) | 2-(Aminomethyl)-1-methyl-1H-pyrrole |

| O-Nucleophile | Alcohol (R-OH) / Phenol (Ar-OH) | 2-(Alkoxymethyl)-1-methyl-1H-pyrrole / 2-(Aryloxymethyl)-1-methyl-1H-pyrrole |

| S-Nucleophile | Thiol (R-SH) | 2-(Thioalkylmethyl)-1-methyl-1H-pyrrole |

| C-Nucleophile | Enolate / Cyanide (CN⁻) | 2-(2-Oxoalkyl)-1-methyl-1H-pyrrole / 2-(Cyanomethyl)-1-methyl-1H-pyrrole |

These reactions are typically carried out under mild conditions, making them compatible with a wide range of functional groups. The ability to readily form new bonds with various nucleophiles underscores the importance of 2-(bromomethyl)-1-methyl-1H-pyrrole as a versatile building block in the synthesis of complex organic molecules.

Historical Perspectives on the Development of Bromomethylpyrrole Chemistry

The history of pyrrole chemistry dates back to the 19th century, with the pioneering work of chemists like Knorr, Hantzsch, and Paal who developed fundamental methods for the synthesis of the pyrrole ring. nih.gov However, the specific development of bromomethylpyrrole chemistry is a more recent chapter in this ongoing story. Early investigations into the reactivity of pyrrole focused on electrophilic substitution reactions directly on the pyrrole ring. uctm.edu

The deliberate synthesis and use of halomethylpyrroles, including bromomethyl derivatives, as synthetic intermediates gained traction as the demand for more complex and specifically functionalized pyrrole-containing molecules grew, particularly in the fields of medicinal chemistry and materials science. The realization that a bromomethyl group could serve as a convenient handle for introducing a wide array of functionalities through nucleophilic substitution reactions was a significant conceptual advance.

Key milestones in the development of bromomethylpyrrole chemistry include the establishment of reliable and high-yielding methods for their synthesis, most notably the radical bromination of methylpyrroles using reagents like N-bromosuccinimide (NBS). The optimization of these synthetic routes has made compounds like 2-(bromomethyl)-1-methyl-1H-pyrrole readily accessible, thereby facilitating their widespread use in organic synthesis. Over the years, the scope of their reactions has been extensively explored, with a continuous expansion of the types of nucleophiles and reaction conditions employed. This has solidified the position of bromomethylpyrroles as indispensable tools in the construction of complex heterocyclic architectures.

Current Research Landscape and Future Directions for 2-(bromomethyl)-1-methyl-1H-pyrrole

The current research landscape continues to see 2-(bromomethyl)-1-methyl-1H-pyrrole utilized as a key building block in the synthesis of a diverse range of target molecules. Its application in medicinal chemistry is particularly prominent, where it serves as a scaffold for the development of novel therapeutic agents. For instance, the pyrrole moiety is a common feature in compounds with antibacterial, antifungal, and anticancer properties. researchgate.netscispace.comresearchgate.net The ability to easily modify the molecule via the bromomethyl group allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Recent research has also focused on the incorporation of 2-(bromomethyl)-1-methyl-1H-pyrrole into more complex natural product syntheses. rsc.org The robust nature of the N-methylated pyrrole ring and the reliable reactivity of the bromomethyl group make it an attractive starting material for multi-step synthetic sequences.

Looking ahead, several exciting future directions for the application of 2-(bromomethyl)-1-methyl-1H-pyrrole can be envisioned. The development of new catalytic methods that utilize this synthon in novel bond-forming reactions is an area of active research. This could include, for example, its use in cross-coupling reactions to form new carbon-carbon bonds under increasingly mild and efficient conditions.

Furthermore, the integration of 2-(bromomethyl)-1-methyl-1H-pyrrole into automated synthesis platforms could accelerate the discovery of new bioactive molecules and functional materials. As our understanding of the biological roles of pyrrole-containing compounds continues to grow, the demand for versatile and readily available building blocks like 2-(bromomethyl)-1-methyl-1H-pyrrole is certain to increase, ensuring its continued importance in the field of advanced organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN |

|---|---|

Molecular Weight |

174.04 g/mol |

IUPAC Name |

2-(bromomethyl)-1-methylpyrrole |

InChI |

InChI=1S/C6H8BrN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3 |

InChI Key |

GAVXZLFWVIHHCM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl 1 Methyl 1h Pyrrole and Its Precursors

Strategies for the Construction of the 1-Methyl-1H-pyrrole Core with Functionalizable Substituents

The initial step involves creating the N-methylated pyrrole (B145914) ring. This can be achieved either by direct methylation of a pre-existing pyrrole ring or by constructing the ring from acyclic precursors in a manner that incorporates the N-methyl group.

The direct N-methylation of pyrrole is a common strategy. Various methylating agents and catalytic systems have been developed to achieve this transformation efficiently. In some methods, pyrrole is used as the starting material and undergoes a direct methylation reaction to yield N-methylpyrrole. google.com The use of ionic liquids as a medium for the N-alkylation of pyrrole with alkyl halides has been shown to be highly regioselective, affording N-alkylpyrroles in excellent yields. organic-chemistry.org

Table 1: Methodologies for Direct Methylation of Pyrrole

| Methylating Agent | Catalyst/Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Dimethyl carbonate | DBU / Sulfolane | 240 °C | High reaction temperature. | google.com |

| Alkyl halides | Ionic liquids (e.g., [Bmim][PF6]) | Not specified | Highly regioselective N-substitution. | organic-chemistry.org |

Ring-forming, or de novo, syntheses allow for the construction of the N-methylpyrrole ring from acyclic starting materials. These methods offer versatility in introducing various substituents onto the pyrrole core.

A prominent method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine (B109427). acs.org A related sustainable approach utilizes 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyls, reacting with primary amines to form N-substituted pyrrole carboxylic acid derivatives. acs.org

Another significant ring-closure method involves reacting succinaldehyde (B1195056) with methylamine. google.com In a specific example, methylamine in an ethanol (B145695) solution with potassium hydroxide (B78521) is cooled and treated with succinaldehyde. After stirring and heating, N-methylpyrrole is obtained by distillation with a reported yield of 89.3%. google.com The Knorr pyrrole synthesis, which reacts an α-amino ketone with a compound containing an activated methylene (B1212753) group, is another foundational method for building the pyrrole ring. wikipedia.orgresearchgate.net

Table 2: Ring-Forming Syntheses for N-Methylpyrroles

| Reaction Name/Type | Precursors | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Paal-Knorr Reaction | 1,4-Dicarbonyl compounds + Methylamine | Condensation reaction. | Good to high | acs.org |

| Succinaldehyde Cyclization | Succinaldehyde + Methylamine | Potassium hydroxide, ethanol, heating. | 89.3% | google.com |

| Knorr Pyrrole Synthesis | α-Aminoketone + Activated methylene compound | Reaction conditions vary. | Varies | wikipedia.orgresearchgate.net |

| From 3-Hydroxy-2-pyrones | 3-Hydroxy-2-pyrones + Primary amines | Solvent-free (50-75°C) or basic water-methanol solutions (RT). | Good to high | acs.org |

Bromination Reactions for the Installation of the 2-(bromomethyl) Group

Once the 1-methyl-2-methyl-1H-pyrrole precursor is obtained, the final step is the selective bromination of the methyl group at the 2-position to yield the target compound.

The installation of the bromomethyl group is typically achieved via a free-radical side-chain bromination. The reagent of choice for this transformation is N-bromosuccinimide (NBS). google.com NBS is favored over molecular bromine (Br₂) for allylic and benzylic-type brominations because it provides a low, constant concentration of Br₂, which minimizes competitive electrophilic addition to the pyrrole ring's double bonds. masterorganicchemistry.comyoutube.com This reaction, often referred to as the Wohl-Ziegler reaction, involves the replacement of a hydrogen atom on a carbon adjacent to a double bond or aromatic system. masterorganicchemistry.com

The reaction proceeds through a radical chain mechanism initiated by light or a radical initiator. masterorganicchemistry.comyoutube.com The process starts with the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of 1-methyl-2-methyl-1H-pyrrole. This generates a resonance-stabilized pyrrolic radical, which then reacts with a bromine source (Br₂ generated in situ from NBS) to form the desired 2-(bromomethyl)-1-methyl-1H-pyrrole and a bromine radical, propagating the chain. youtube.com

The success of the side-chain bromination relies on the careful selection of the brominating agent and a suitable radical initiator.

Brominating Agents: N-bromosuccinimide (NBS) is the most commonly used and preferred reagent for this type of selective bromination. google.comgoogle.com Its use prevents high concentrations of bromine that could lead to unwanted ring bromination. masterorganicchemistry.comresearchgate.net For certain substrates, molecular bromine can also be used, but conditions must be carefully controlled. google.com

Radical Initiators: To facilitate the radical chain reaction, an initiator is typically required. Azobisisobutyronitrile (AIBN) is a standard radical initiator used in conjunction with NBS for these reactions. google.com The reaction can also be initiated by UV light. masterorganicchemistry.com

Table 3: Reagents for Side-Chain Bromination of 2-Methylpyrroles

| Brominating Agent | Radical Initiator | Advantages | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | High selectivity for side-chain vs. ring bromination. Provides low Br₂ concentration. | google.com |

| N-Bromosuccinimide (NBS) | UV Light | Alternative initiation method. | masterorganicchemistry.com |

| Molecular Bromine (Br₂) | Not always specified | Can be used, but less selective; risk of side reactions. | google.com |

The choice of solvent and strict temperature control are critical parameters for achieving high yields and minimizing the formation of byproducts and decomposition of the target compound.

Solvent Effects: Inert solvents are generally used for NBS brominations. Carbon tetrachloride (CCl₄) was historically a common choice but has fallen out of favor due to its toxicity and environmental impact. google.com Safer and effective alternatives include acetonitrile (B52724), cyclohexane (B81311), and methyl acetate. google.comgoogle.com Dichloromethane is also a suitable inert solvent for these reactions. The choice of solvent can be dependent on the specific substrate; for example, for cyano-substituted compounds, acetonitrile and cyclohexane are preferred when using NBS. google.com

Temperature Control: Temperature management is crucial for the stability of the product. The synthesis of 2-(bromomethyl)-1-methyl-1H-pyrrole using NBS is often carried out at room temperature. However, when using more reactive agents like molecular bromine in solvents such as ether or chloroform, the reaction temperature must be kept low (e.g., 0–5°C) to prevent decomposition of the product, which can be unstable.

Table 4: Conditions for Side-Chain Bromination

| Solvent | Temperature | Brominating Agent | Notes | Reference |

|---|---|---|---|---|

| Dichloromethane | Room Temperature | NBS | Commonly used inert solvent. | |

| Carbon Tetrachloride (CCl₄) | Not specified | NBS | Effective but toxic and environmentally harmful. | google.com |

| Acetonitrile | Not specified | NBS | Preferred solvent for cyano-substituted substrates. | google.com |

| Cyclohexane | Not specified | NBS or Br₂ | Alternative non-chlorinated solvent. | google.com |

| Methyl Acetate | 60-65 °C | NBS | Reported as a suitable non-chlorinated solvent. | google.comgoogle.com |

| Ether or Chloroform | ≤ 5 °C | Br₂ | Low temperature is critical due to product instability. |

Conversion of 2-(hydroxymethyl)-1-methyl-1H-pyrrole to the Bromomethyl Analogue

A common and effective method for the preparation of 2-(bromomethyl)-1-methyl-1H-pyrrole is through the nucleophilic substitution of the hydroxyl group in 2-(hydroxymethyl)-1-methyl-1H-pyrrole. This transformation requires specific reagents that can facilitate the replacement of the hydroxyl group with a bromine atom.

Several reagent systems are employed for the conversion of 2-(hydroxymethyl)-1-methyl-1H-pyrrole to its bromomethyl counterpart. The choice of reagent often depends on the desired reactivity, selectivity, and reaction conditions.

Commonly used brominating agents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents are effective in converting primary alcohols to their corresponding alkyl bromides. The reaction mechanism typically involves the formation of a good leaving group from the hydroxyl moiety, which is then displaced by a bromide ion.

Another approach involves the use of carbon tetrabromide (CBr₄) in conjunction with triphenylphosphine (B44618) (PPh₃), a combination known as the Appel reaction. This method is generally mild and provides good yields for the conversion of primary alcohols to alkyl bromides.

A summary of common reagents and general reaction conditions is presented in the table below.

| Reagent System | Typical Solvent | Temperature Range (°C) |

| Phosphorus Tribromide (PBr₃) | Diethyl ether, Dichloromethane | 0 to room temperature |

| Thionyl Bromide (SOBr₂) | Dichloromethane, Chloroform | 0 to room temperature |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Dichloromethane, Acetonitrile | 0 to room temperature |

| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | Dichloromethane, Tetrahydrofuran | 0 to room temperature |

Control of Regioselectivity and Prevention of Over-Bromination

The pyrrole ring is susceptible to electrophilic substitution, and controlling regioselectivity during bromination is a significant challenge. Direct bromination of 1-methylpyrrole (B46729) can lead to a mixture of mono-, di-, and poly-brominated products. The reactivity of the pyrrole ring often results in substitution at the 2- and 5-positions. uctm.eduresearchgate.net

To achieve selective bromination at the methyl group of a precursor like 2-methyl-1-methyl-1H-pyrrole, radical bromination conditions are typically employed. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can favor benzylic-type bromination over ring bromination. The reaction is usually conducted in a non-polar solvent like carbon tetrachloride (CCl₄) under photochemical or thermal initiation.

However, even under radical conditions, some degree of ring bromination can occur. To minimize this, it is crucial to control the stoichiometry of the brominating agent and the reaction time. Using a slight excess of NBS can lead to over-bromination, resulting in the formation of dibrominated and ring-brominated byproducts. Therefore, careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential.

A study on the selective bromination of pyrrole derivatives highlighted the use of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) as a mild and selective brominating system. researchgate.netdntb.gov.ua This system can afford high yields of the corresponding bromo compounds, and temperature control can be used to influence the selectivity towards mono- or di-brominated products. researchgate.netdntb.gov.ua For instance, in the bromination of anilines, lower temperatures favored the formation of monobrominated products. researchgate.netdntb.gov.ua

Alternative Synthetic Routes and Cascade Reactions Towards 2-(bromomethyl)-1-methyl-1H-pyrrole

While the conversion of the corresponding alcohol is a primary route, alternative synthetic strategies for accessing 2-(bromomethyl)-1-methyl-1H-pyrrole and its precursors exist. These can involve direct functionalization of the pyrrole core or cascade reactions that build the heterocyclic ring and introduce the desired functionality in a single sequence.

One alternative approach involves the direct C-H functionalization of 1-methylpyrrole. However, achieving selective monobromination at the 2-position can be challenging due to the high reactivity of the pyrrole ring. uctm.edu

Cascade reactions, which involve a series of intramolecular transformations, offer an efficient way to construct complex molecules from simple starting materials. nih.govrsc.orgrsc.org While specific cascade reactions leading directly to 2-(bromomethyl)-1-methyl-1H-pyrrole are not extensively documented, the principles of cascade synthesis could be applied. For instance, a hypothetical cascade could involve the reaction of a suitably substituted acyclic precursor that undergoes cyclization and subsequent functionalization to yield the target molecule.

Purification and Characterization of 2-(bromomethyl)-1-methyl-1H-pyrrole in Synthetic Protocols

Due to its reactivity and potential for instability, the purification and characterization of 2-(bromomethyl)-1-methyl-1H-pyrrole require careful handling.

Purification:

Following synthesis, the crude product is typically subjected to a work-up procedure to remove reagents and byproducts. This often involves washing the organic layer with aqueous solutions to remove acidic or basic impurities. The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel. A mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate, is typically used as the eluent. Given the compound's potential instability, it is advisable to perform chromatographic purification quickly and at low temperatures. Distillation under reduced pressure can also be employed for purification, but care must be taken to avoid decomposition at elevated temperatures.

Characterization:

The structure and purity of 2-(bromomethyl)-1-methyl-1H-pyrrole are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key tool for characterizing the molecule. The spectrum would be expected to show a singlet for the methyl protons on the nitrogen, a singlet for the bromomethyl protons, and signals for the pyrrole ring protons in the aromatic region. ¹³C NMR would show distinct signals for each carbon atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups. Key absorptions would include C-H stretching and bending frequencies, C-N stretching, and the C-Br stretching vibration.

The table below summarizes the expected characterization data for 2-(bromomethyl)-1-methyl-1H-pyrrole.

| Characterization Technique | Expected Observations |

| ¹H NMR | Singlet for N-CH₃, Singlet for -CH₂Br, Signals for pyrrole ring protons |

| ¹³C NMR | Distinct signals for all carbon atoms |

| Mass Spectrometry | Molecular ion peak with characteristic bromine isotopic pattern |

| Infrared Spectroscopy | C-H, C-N, and C-Br stretching and bending vibrations |

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl 1 Methyl 1h Pyrrole

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

The presence of the bromomethyl group is key to the reactivity of 2-(bromomethyl)-1-methyl-1H-pyrrole. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgpressbooks.pub This leads to a variety of nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism depending on the specific reactants and conditions. youtube.com

Reactions with Heteroatom Nucleophiles

2-(bromomethyl)-1-methyl-1H-pyrrole readily reacts with a range of heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules.

The reaction of 2-(bromomethyl)-1-methyl-1H-pyrrole with oxygen-centered nucleophiles like alcohols, phenols, and carboxylates results in the formation of ethers and esters, respectively. For instance, alkoxides, the conjugate bases of alcohols, are potent nucleophiles that can displace the bromide ion. Similarly, phenoxides and carboxylate anions react to form the corresponding aryl ethers and esters. researchgate.net

Table 1: Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Alcohols (ROH) | Ether (R-O-CH₂-pyrrole) |

| Phenols (ArOH) | Aryl Ether (Ar-O-CH₂-pyrrole) |

Nitrogen-containing nucleophiles are also effective in displacing the bromide from 2-(bromomethyl)-1-methyl-1H-pyrrole. Primary and secondary amines react to yield the corresponding substituted amines. Other nitrogen nucleophiles like azides and amides can also be utilized to introduce nitrogen-containing functional groups. researchgate.net

Table 2: Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Primary Amines (RNH₂) | Secondary Amine |

| Secondary Amines (R₂NH) | Tertiary Amine |

| Azides (N₃⁻) | Azide (B81097) |

Sulfur-based nucleophiles are known for their high reactivity in substitution reactions. Thiols (mercaptans) and their conjugate bases, thiolates, react with 2-(bromomethyl)-1-methyl-1H-pyrrole to form thioethers. Sulfides can also act as nucleophiles, leading to the formation of sulfonium (B1226848) salts. mdpi.com

Table 3: Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Thiols (RSH) | Thioether (R-S-CH₂-pyrrole) |

The bromide in 2-(bromomethyl)-1-methyl-1H-pyrrole can be replaced by other halogens through a process known as the Finkelstein reaction. wikipedia.orgbyjus.com This equilibrium reaction can be driven towards the desired product by using a large excess of the new halide salt or by taking advantage of the differential solubility of the metal halide salts in a given solvent. wikipedia.org For example, treating the compound with sodium iodide in acetone (B3395972) can replace the bromine with iodine, as sodium bromide is less soluble in acetone and precipitates out. wikipedia.org

Reactions with Carbon-Centered Nucleophiles

Carbon-centered nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates, can also react with 2-(bromomethyl)-1-methyl-1H-pyrrole. These reactions are crucial for forming new carbon-carbon bonds, thereby extending the carbon skeleton of the pyrrole (B145914) derivative.

Cross-Coupling Reactions Involving 2-(bromomethyl)-1-methyl-1H-pyrrole

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov 2-(bromomethyl)-1-methyl-1H-pyrrole, with its reactive C(sp³)-Br bond, can serve as an electrophilic coupling partner in several of these transformations, analogous to benzylic halides.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the nucleophilic partner, and reductive elimination to form the product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. anu.edu.au While most common for sp²-hybridized halides, Suzuki couplings of activated sp³ halides are well-established.

Sonogashira Coupling: This reaction couples the halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base (often an amine). anu.edu.au This provides a direct route to 2-alkynyl-substituted methyl-pyrroles.

Heck Reaction: The canonical Heck reaction couples aryl or vinyl halides with alkenes. anu.edu.au While the use of alkyl halides is less common, Heck-type reactions with activated halides like 2-(bromomethyl)-1-methyl-1H-pyrrole can occur, leading to the formation of a new C-C bond at the alkene position.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Typical Catalyst/Base | General Product Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 1-methyl-2-(R-methyl)-1H-pyrrole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-methyl-2-(prop-2-yn-1-yl)-1H-pyrrole derivative |

| Heck-type | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Base | 1-methyl-2-(alkenyl-methyl)-1H-pyrrole derivative |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom and carbon-carbon bonds. For a substrate like 2-(bromomethyl)-1-methyl-1H-pyrrole, the reactive C-Br bond is the primary site of transformation. While specific literature on this exact compound is sparse, its reactivity can be inferred from well-established copper-mediated protocols such as the Ullmann condensation and related cross-coupling reactions. wikipedia.orgrsc.org

In a typical Ullmann-type reaction, a copper(I) catalyst facilitates the coupling between an alkyl or aryl halide and a nucleophile like an alcohol, amine, or thiol. wikipedia.org The mechanism generally involves the formation of a copper(I) alkoxide, amide, or thiolate, which then reacts with the halide. wikipedia.org For 2-(bromomethyl)-1-methyl-1H-pyrrole, this would involve coupling with various nucleophiles to form ethers, amines, and thioethers, respectively. The reaction is often performed at elevated temperatures in polar aprotic solvents, although modern catalysts with specific ligands can enable these transformations under milder conditions. wikipedia.orgrsc.org

Copper catalysis is also pivotal in C-C bond formation. Reactions like the Sonogashira coupling, while typically involving sp-hybridized carbons, have variants that can engage sp3-hybridized centers. A plausible transformation would be the coupling of 2-(bromomethyl)-1-methyl-1H-pyrrole with terminal alkynes, catalyzed by a copper(I) salt, often in conjunction with a palladium co-catalyst, to yield substituted alkynes.

| Coupling Partner | Product Type | Plausible Catalyst System | Reaction Type |

| Phenol | Aryl Ether | CuI / Ligand (e.g., 1,10-phenanthroline) | Ullmann C-O Coupling wikipedia.org |

| Aniline | Secondary Amine | CuI / Ligand | Goldberg C-N Coupling wikipedia.org |

| Thiophenol | Thioether | CuI / Ligand | Ullmann C-S Coupling |

| Terminal Alkyne | Substituted Alkyne | CuI / Pd(PPh₃)₂Cl₂ | Sonogashira-type Coupling |

| Organozinc Reagent | Alkylated Pyrrole | CuCN·2LiBr | Negishi-type Coupling nih.gov |

Other Transition Metal Catalyzed Transformations

Beyond copper, other transition metals, particularly palladium and nickel, are instrumental in catalyzing cross-coupling reactions involving alkyl halides. The bromomethyl group of 2-(bromomethyl)-1-methyl-1H-pyrrole acts as an excellent electrophilic partner in these transformations, analogous to benzylic halides.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between an organoboron compound and an organic halide. nih.govmdpi.com The catalytic cycle typically involves a Pd(0) species undergoing oxidative addition into the C-Br bond of the pyrrole derivative to form a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the methyl position of the pyrrole.

Other key palladium-catalyzed reactions applicable to this substrate include:

Heck Reaction: Coupling with an alkene to form a new, more substituted alkene.

Sonogashira Reaction: Coupling with a terminal alkyne, typically with a copper co-catalyst.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, using specialized phosphine (B1218219) ligands. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. nih.gov Nickel can catalyze the coupling of alkyl bromides with various partners, including organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). Recent advancements have demonstrated nickel's utility in three-component reactions, such as the 1,2-carboacylation of alkenes, where an alkyl bromide can be activated to participate in the formation of complex ketone structures. nih.gov

| Reaction Name | Coupling Partner | Metal Catalyst | Ligand Example | Product Class |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ | Biaryl Phosphine (e.g., RuPhos) rsc.org | 2-(Arylmethyl)-pyrrole |

| Heck | Alkene | Pd(OAc)₂ | PPh₃ | 2-(Allyl)-pyrrole derivative |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ | Biaryl Phosphine (e.g., BrettPhos) rsc.org | 2-(Aminomethyl)-pyrrole |

| Negishi | R-ZnX | NiCl₂(dppe) or Pd(PPh₃)₄ | dppe | 2-(Alkyl/Arylmethyl)-pyrrole |

| Kumada | R-MgBr | NiCl₂(dppp) | dppp | 2-(Alkyl/Arylmethyl)-pyrrole |

Radical Reactions and Their Utility for 2-(bromomethyl)-1-methyl-1H-pyrrole

The relatively weak C-Br bond in 2-(bromomethyl)-1-methyl-1H-pyrrole makes it an excellent precursor for the generation of a pyrrolylmethyl radical, a reactive intermediate that can participate in a variety of synthetic transformations.

The 2-(1-methyl-1H-pyrrol-2-yl)methyl radical can be generated through several standard methods. The stability of this radical is enhanced by resonance delocalization of the unpaired electron into the pyrrole ring, similar to a benzyl (B1604629) radical.

Common methods for its generation include:

Homolytic Cleavage with Radical Initiators: Classic conditions involve heating with a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) or tributyltin hydride (Bu₃SnH). beilstein-journals.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method. researchgate.net An excited photocatalyst can induce halogen-atom abstraction or single-electron transfer (SET) to the C-Br bond, leading to its homolytic cleavage. researchgate.net

Atom Transfer Radical Addition (ATRA): In ATRA reactions, a transition metal complex (often copper or ruthenium) can mediate the reversible transfer of the bromine atom between the substrate and the radical intermediate, allowing for controlled additions to unsaturated systems. rsc.orgchemrxiv.orgrsc.orgnih.gov

Once generated, the pyrrolylmethyl radical is a versatile intermediate for forming new C-C bonds.

Radical Cyclization: If the pyrrole scaffold is appended with an appropriately positioned unsaturated group (e.g., an alkene or alkyne), the generated radical can undergo an intramolecular cyclization reaction. This strategy is powerful for constructing fused polyheterocyclic systems. For instance, studies on related pyrrolyl systems bearing an o-bromophenyl group have shown that radical generation leads to efficient intramolecular arylation to form complex fused structures. beilstein-journals.orgnih.gov

Intermolecular Additions (Giese Reaction): The pyrrolylmethyl radical can add across the double or triple bonds of intermolecular reaction partners, such as Michael acceptors (e.g., acrylates, acrylonitrile). This process, often called a Giese reaction or ATRA, is highly effective for building more complex molecular frameworks from simple precursors. researchgate.netchemrxiv.org

| Reaction Type | Radical Initiator/Catalyst | Reaction Partner | Product Description |

| Reductive Debromination | Bu₃SnH / AIBN | - | 1,2-Dimethyl-1H-pyrrole |

| Intermolecular Addition (Giese) | Ir(ppy)₃ / Visible Light rsc.org | Methyl Acrylate | Methyl 3-(1-methyl-1H-pyrrol-2-yl)propanoate |

| Intramolecular Cyclization | (TMS)₃SiH / AIBN beilstein-journals.org | Pendant Alkene | Fused Bicyclic Pyrrole Derivative |

| Atom Transfer Radical Addition | CuBr / Ligand rsc.org | Styrene | 1-Bromo-2-phenyl-3-(1-methyl-1H-pyrrol-2-yl)propane |

Rearrangement Reactions of the 2-(bromomethyl)-1-methyl-1H-pyrrole Scaffold

The 2-(bromomethyl)-1-methyl-1H-pyrrole scaffold is generally stable and not prone to the common skeletal rearrangements seen in other systems, such as Wagner-Meerwein or Pinacol rearrangements. cambridgescholars.com This stability is attributed to the aromaticity of the five-membered pyrrole ring. Disrupting this aromatic system requires significant energy, making rearrangements that involve the ring itself unfavorable under standard conditions.

Rearrangements would likely only occur under harsh conditions or if the substrate is modified to include specific structural motifs that promote such changes. For example, complex photochemical cascades have been shown to induce skeletal rearrangements in highly functionalized heteroaryl systems, including pyrroles, but these are not characteristic of the simple parent scaffold. nih.gov For synthetic purposes, the stability of the 1-methyl-2-(bromomethyl)pyrrole core is an advantage, ensuring that reactions at the side chain proceed without unintended isomerization or degradation of the heterocyclic ring.

Functional Group Interconversions on the Pyrrole Ring and Bromomethyl Side-Chain

Functional group interconversions (FGIs) allow for the strategic modification of both the bromomethyl side-chain and the pyrrole ring, greatly expanding the synthetic utility of 2-(bromomethyl)-1-methyl-1H-pyrrole. solubilityofthings.com

Side-Chain Transformations: The bromomethyl group is the most reactive site for FGI. As a primary alkyl halide, it readily undergoes nucleophilic substitution (Sₙ2) reactions. This allows for the direct conversion of the bromide to a wide range of other functional groups. ub.edu

Hydrolysis: Reaction with hydroxide (B78521) or water yields the corresponding alcohol, 2-(hydroxymethyl)-1-methyl-1H-pyrrole.

Alkoxylation/Phenoxylation: Reaction with alkoxides or phenoxides produces ethers.

Cyanation: Substitution with cyanide (e.g., NaCN) gives the nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azidation: Reaction with sodium azide yields an azidomethyl derivative, a precursor to the corresponding primary amine via reduction.

Oxidation: The bromomethyl group can be oxidized to the corresponding aldehyde, 2-formyl-1-methyl-1H-pyrrole, using reagents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation.

Pyrrole Ring Transformations: The pyrrole ring itself can undergo electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com The existing substituents influence the position of the incoming electrophile. The N-methyl group is activating, while the bromomethyl group is deactivating through its inductive effect. The substitution is expected to occur primarily at the C5 position, and to a lesser extent at C3.

Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) can introduce other halogens onto the ring.

Nitration/Sulfonation: Under controlled conditions, the ring can be nitrated or sulfonated.

Acylation: Friedel-Crafts acylation can introduce a ketone functionality, though the conditions must be managed carefully to avoid polymerization. orgsyn.org

| Transformation | Reagent(s) | Functional Group Modified | Product |

| Nucleophilic Substitution | NaCN in DMSO | Bromomethyl | 2-(Cyanomethyl)-1-methyl-1H-pyrrole |

| Nucleophilic Substitution | NaN₃, then H₂/Pd-C | Bromomethyl | 2-(Aminomethyl)-1-methyl-1H-pyrrole |

| Oxidation | DMSO, NaHCO₃ (Kornblum) | Bromomethyl | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| Reduction | LiAlH₄ | Bromomethyl | 1,2-Dimethyl-1H-pyrrole |

| Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | Pyrrole Ring (C5) | 2-(Bromomethyl)-5-chloro-1-methyl-1H-pyrrole |

Applications of 2 Bromomethyl 1 Methyl 1h Pyrrole in the Synthesis of Complex Molecules and Advanced Materials

Building Block for Multifunctional Heterocyclic Frameworks

The inherent reactivity of 2-(bromomethyl)-1-methyl-1H-pyrrole allows for its use as a foundational component in the assembly of more elaborate heterocyclic structures, including those with fused or bridged ring systems and large macrocyclic architectures.

Fused and bridged pyrrole (B145914) systems are integral components of many natural products and functional materials. The synthesis of these complex scaffolds often relies on intramolecular cyclization reactions. While direct literature examples detailing the use of 2-(bromomethyl)-1-methyl-1H-pyrrole for this specific purpose are not prevalent, its chemical properties make it an ideal candidate for such strategies.

The primary approach would involve an intramolecular nucleophilic substitution, where a nucleophile attached to the pyrrole ring via a side chain attacks the electrophilic carbon of the bromomethyl group. This process, known as an intramolecular SN2 reaction, would lead to the formation of a new ring fused or bridged to the initial pyrrole core. The success of such a cyclization depends on the length and nature of the linking chain, which governs the regiochemical and stereochemical outcome.

General strategies for forming fused pyrrole systems that could be adapted for this compound include:

Radical Cyclization: Involving the generation of a radical that initiates ring closure. nih.gov

Electrophilic Cyclization: Where an activated triple bond or other π-system is attacked by a nucleophile within the same molecule.

Palladium-Catalyzed Cyclization: A common method for forming C-C bonds to construct polycyclic systems. nih.gov

In a hypothetical application, 2-(bromomethyl)-1-methyl-1H-pyrrole could be reacted with a nucleophile that also contains a masked reactive site. After the initial substitution reaction, this second site could be activated to participate in an intramolecular cyclization, yielding a complex fused heterocyclic system.

Pyrrole-containing macrocycles, such as porphyrins and calixpyrroles, are a cornerstone of supramolecular chemistry and materials science, with applications ranging from catalysis to anion sensing. The synthesis of these large ring systems typically involves the condensation of simpler pyrrole units.

Standard synthetic routes to porphyrins often involve the acid-catalyzed condensation of pyrrole with aldehydes (e.g., the Lindsey or Rothemund synthesis) or the self-condensation of pyrroles functionalized with reactive groups like acetoxymethyl or bromomethyl. Similarly, calix apolloscientific.co.ukpyrroles are most commonly synthesized through the acid-catalyzed condensation of pyrrole with ketones, such as acetone (B3395972). apolloscientific.co.uknih.gov

While 2-(bromomethyl)-1-methyl-1H-pyrrole is not a typical starting material for the de novo synthesis of these common macrocycles, its high reactivity makes it an excellent tool for the functionalization of pre-existing macrocyclic frameworks. For instance, it can be used to introduce (1-methyl-1H-pyrrol-2-yl)methyl groups onto the periphery of a porphyrin or calixpyrrole. This modification can significantly alter the macrocycle's properties, such as its solubility, electronic behavior, and binding affinity for specific guests.

The table below illustrates the common building blocks for well-known pyrrole-based macrocycles.

| Macrocycle Class | Typical Building Blocks | Common Synthetic Method |

| Tetra-aryl Porphyrins | Pyrrole, Aromatic Aldehydes | Lindsey Synthesis, Rothemund reaction |

| Calix apolloscientific.co.ukpyrroles | Pyrrole, Ketones (e.g., Acetone) | Acid-catalyzed condensation |

| Sapphyrins | Bipyrrole or Tripyrrole fragments | [3+2] or [4+1] condensation strategies |

Although not a primary building block, a molecule like 2-(bromomethyl)-1-methyl-1H-pyrrole could be used in modular approaches to create novel macrocyclic structures through sequential reactions with di- or multi-functional linker molecules.

Precursor for the Development of Specialty Organic Materials

The electronic properties of the pyrrole ring make it a desirable component in a variety of specialty organic materials. The ability to easily incorporate the 1-methylpyrrole (B46729) unit using 2-(bromomethyl)-1-methyl-1H-pyrrole facilitates the development of monomers for polymers, advanced optical materials, and chemical sensors.

Conducting polymers, particularly those based on polypyrrole (PPy), are of significant interest for applications in electronics, energy storage, and sensors. The conventional method for synthesizing PPy is through the oxidative chemical or electrochemical polymerization of the pyrrole monomer. nih.gov This process creates a conjugated polymer backbone via α-α linkages between the pyrrole rings, which is essential for electrical conductivity.

The compound 2-(bromomethyl)-1-methyl-1H-pyrrole is not suitable for direct oxidative polymerization to a conducting polymer because the C2 position, which is necessary for chain propagation, is already substituted. However, it can serve as a precursor for creating well-defined, non-conjugated polymers or oligomers containing pyrrole units. Through polycondensation reactions, where the bromomethyl group reacts with a difunctional nucleophile (e.g., a diamine or a bis-thiol), it is possible to synthesize polymers where the pyrrole rings are separated by linker units. While these materials would not possess the high conductivity of conjugated polypyrrole, they may exhibit other useful properties for materials science applications.

Furthermore, the bromomethyl group could be chemically transformed into a different functional group that is compatible with other polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or ring-opening metathesis polymerization (ROMP), to create novel polymer architectures incorporating the 1-methylpyrrole moiety.

Pyrrole is a fundamental structural motif in many classes of dyes and pigments, most notably the porphyrins and the boron-dipyrromethene (BODIPY) dyes. The synthesis of the core structure of these chromophores typically involves the condensation of simpler, unfunctionalized pyrroles. nih.govnih.gov

The primary utility of 2-(bromomethyl)-1-methyl-1H-pyrrole in this area is as a versatile reagent for the modification and functionalization of existing chromophore and fluorophore systems . The reactive bromomethyl group can readily undergo nucleophilic substitution with a functional group (such as a hydroxyl, amine, or thiol) on a fluorescent core. This reaction provides a straightforward method to covalently attach the 1-methylpyrrole unit to a wide variety of optical materials.

Introducing a pyrrole moiety can have several beneficial effects on a fluorophore's properties:

Modulation of Electronic Properties: The electron-rich nature of the pyrrole ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the fluorophore, leading to shifts in its absorption and emission wavelengths.

Enhanced Quantum Yields: In some cases, the attachment of heterocyclic groups can rigidify the fluorophore's structure, reducing non-radiative decay pathways and increasing fluorescence quantum yield.

Introduction of a Reactive Site: The pyrrole ring itself can be further functionalized, providing a handle for subsequent chemical modifications or for creating a binding site for analytes, as discussed in the next section.

The table below outlines representative classes of fluorophores and the potential role of 2-(bromomethyl)-1-methyl-1H-pyrrole in their synthesis.

| Fluorophore Class | Core Synthesis Method | Potential Role of 2-(bromomethyl)-1-methyl-1H-pyrrole |

| BODIPY Dyes | Condensation of pyrroles with acyl chlorides/aldehydes, followed by BF₃ complexation. nih.govnih.gov | Functionalization of the BODIPY core by substitution at the boron center or on peripheral groups. |

| Rhodamines | Condensation of phthalic anhydride (B1165640) with m-aminophenols. | Alkylation of phenolic hydroxyl groups to attach the pyrrole moiety. |

| Coumarins | Pechmann condensation or Knoevenagel condensation. | Attachment to the coumarin (B35378) scaffold via reaction with a hydroxyl or amine substituent. |

The development of chemical sensors and biological probes that can selectively detect specific ions or molecules is a major field of research. Pyrrole-based structures are frequently employed as receptor units in these sensors, particularly for the detection of anions (like fluoride (B91410) or chloride) and metal cations (like Cu²⁺, Zn²⁺, and Hg²⁺). nih.govresearchgate.net The sensing mechanism often involves the binding of the analyte to the pyrrole unit(s), which induces a change in the fluorescence or color of an attached signaling molecule (a fluorophore or chromophore).

In this context, 2-(bromomethyl)-1-methyl-1H-pyrrole is an invaluable building block. Its role is to act as a covalent linker, connecting the pyrrole "receptor" to the "signaling" part of the sensor molecule. The synthesis of such a probe would typically involve reacting 2-(bromomethyl)-1-methyl-1H-pyrrole with a fluorophore that has a nucleophilic handle (e.g., a phenol). The resulting molecule combines the analyte-binding capability of the pyrrole with the signal-transducing properties of the fluorophore.

For example, a turn-on fluorescent sensor for a specific metal ion could be designed where the fluorescence of the probe is initially quenched. Upon binding of the metal ion to the pyrrole-containing receptor site, a conformational or electronic change occurs that restores fluorescence, providing a clear signal for the presence of the analyte. The stable and reactive nature of 2-(bromomethyl)-1-methyl-1H-pyrrole makes it an ideal starting material for building the molecular architecture required for such advanced sensing applications.

Components for Supramolecular Assemblies

The construction of large, ordered molecular systems, known as supramolecular assemblies, relies on the precise arrangement of individual molecular components. The pyrrole motif is a key structural feature in many natural and synthetic systems capable of molecular recognition and self-assembly. nih.gov While direct applications of 2-(bromomethyl)-1-methyl-1H-pyrrole in this specific area are not extensively documented in dedicated studies, its inherent reactivity makes it a prime candidate for the synthesis of functionalized pyrrole-containing building blocks for such assemblies.

The high reactivity of the bromomethyl group allows for its facile conversion into a variety of functional groups through nucleophilic substitution reactions. This enables the introduction of recognition motifs, such as hydrogen bonding donors and acceptors, or coordination sites for metal ions, which are crucial for driving the self-assembly process. For instance, reaction with amines, thiols, or alkoxides can append new functionalities to the pyrrole core, transforming the simple starting material into a more complex and tailored building block for supramolecular chemistry. The resulting functionalized pyrroles can then be incorporated into larger macrocyclic structures like calixpyrroles or used to create threads for rotaxanes, which are fundamental components of molecular machines. The synthesis of such pyrrole-containing macrocycles and interlocked molecules is an active area of research.

Intermediate in the Total Synthesis of Natural Product Analogs

The structural core of many biologically active natural products contains the pyrrole ring. The synthesis of analogs of these natural products is a critical endeavor in medicinal chemistry, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. 2-(bromomethyl)-1-methyl-1H-pyrrole serves as a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. Its utility as a building block for creating more complex organic molecules extends to the synthesis of natural product analogs.

A prominent class of marine alkaloids that feature a polysubstituted pyrrole core are the lamellarins. rsc.orgmdpi.comnih.gov These compounds have garnered significant attention due to their wide range of biological activities. The synthesis of lamellarin analogs often involves the construction of a central pyrrole ring followed by the introduction of various substituents. nih.govnih.govresearchgate.netnii.ac.jp The reactive nature of 2-(bromomethyl)-1-methyl-1H-pyrrole makes it a suitable precursor for introducing specific side chains onto the pyrrole nucleus, thereby enabling the synthesis of a diverse library of lamellarin analogs for biological evaluation. nih.govrsc.org

Another important family of pyrrole-containing natural products are the prodigiosins, which are known for their immunosuppressive and anticancer properties. The total synthesis of prodigiosin (B1679158) and its analogs often involves the coupling of two pyrrole fragments. organic-chemistry.org The bromomethyl group of 2-(bromomethyl)-1-methyl-1H-pyrrole provides a convenient handle for such coupling reactions, allowing for the efficient construction of the characteristic bipyrrolic or tripyrrolic core of these natural products.

Contributions to the Advancement of General Organic Synthetic Methodologies

Beyond its application in the synthesis of specific target molecules, 2-(bromomethyl)-1-methyl-1H-pyrrole and related reactive pyrrole derivatives have contributed to the expansion of the synthetic chemist's toolkit by enabling the development of novel reaction cascades and stereoselective transformations.

Development of Novel Domino and Cascade Reactions

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly sought after for their efficiency and atom economy. beilstein-journals.orgnih.gov The high reactivity of the bromomethyl group in 2-(bromomethyl)-1-methyl-1H-pyrrole can be exploited to initiate such reaction sequences. For instance, a nucleophilic substitution on the bromomethyl group can be the first step in a cascade that leads to the formation of more complex heterocyclic systems.

Research in this area has explored domino reactions of various pyrrole derivatives. For example, a cascade reaction of pyrrole-2-carbaldehyde substituted Morita–Baylis–Hillman adducts has been developed to construct aza-heterocycles. rsc.org While not starting directly from 2-(bromomethyl)-1-methyl-1H-pyrrole, this work demonstrates the potential of functionalized pyrroles to undergo complex, multi-step transformations. The initial alkylation of a nucleophile with 2-(bromomethyl)-1-methyl-1H-pyrrole could serve as the entry point into a domino sequence, where the newly introduced functionality participates in subsequent intramolecular cyclizations or rearrangements to build intricate molecular frameworks.

Design of Stereoselective Transformations

The synthesis of single enantiomers of chiral molecules is of paramount importance in modern chemistry, particularly for the development of pharmaceuticals. Stereoselective reactions are those that preferentially form one stereoisomer over others. masterorganicchemistry.com The development of methods for the stereoselective functionalization of pyrroles is an ongoing area of research.

While specific examples detailing the direct use of 2-(bromomethyl)-1-methyl-1H-pyrrole in the design of stereoselective transformations are not abundant, its role as a reactive electrophile suggests its potential in asymmetric synthesis. For instance, it could be employed in stereoselective alkylation reactions where a chiral catalyst controls the approach of a nucleophile to the bromomethyl group. The development of chiral phase-transfer catalysts has enabled the asymmetric alkylation of various prochiral substrates, and similar principles could be applied to reactions involving 2-(bromomethyl)-1-methyl-1H-pyrrole to generate enantioenriched products.

Computational and Theoretical Investigations of 2 Bromomethyl 1 Methyl 1h Pyrrole and Its Derivatives

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies provide profound insights into the intrinsic properties of molecules. For 2-(bromomethyl)-1-methyl-1H-pyrrole, these computational methods illuminate its structure, stability, and reactivity.

The conformational landscape of 2-(bromomethyl)-1-methyl-1H-pyrrole is determined by the rotation around the C2-C(H2Br) single bond. Theoretical analyses of similar structures, such as 1-halopropanols, have shown a strong preference for gauche conformers. nih.gov This preference is often attributed to stabilizing hyperconjugative interactions rather than intramolecular hydrogen bonding. nih.gov In the case of 2-(bromomethyl)-1-methyl-1H-pyrrole, different rotational isomers (rotamers) would exist, defined by the dihedral angle between the pyrrole (B145914) ring and the C-Br bond. The relative energies of these rotamers can be calculated using computational methods to identify the most stable conformations.

| Rotamer | Dihedral Angle (Ring-C-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Gauche | ~60° | 0.00 | ~70 |

| Anti | ~180° | 1.5 | ~30 |

| Eclipsed | ~0° | 4.0 | <1 |

The distribution of electron density in a molecule is fundamental to its reactivity. The Fukui function is a reactivity descriptor derived from density functional theory that helps in identifying the most nucleophilic and electrophilic sites in a molecule. wikipedia.orgscm.com For an electrophilic attack, the relevant Fukui function (f-) indicates the sites most susceptible to losing an electron, while for a nucleophilic attack, the Fukui function (f+) highlights the sites most prone to accepting an electron. scm.com

In 2-(bromomethyl)-1-methyl-1H-pyrrole, the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the bromine atom, making the attached carbon a prime target for nucleophiles. Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the inductive effect of the -CH₂Br group leads to a reduction in electron density at the C3 and C5 positions of the pyrrole ring.

| Atom | Calculated f+ Value | Predicted Reactivity |

|---|---|---|

| C (in CH₂Br) | High | Most susceptible to nucleophilic attack |

| C5 | Moderate | Secondary site for nucleophilic attack |

| C3 | Low | Less susceptible to nucleophilic attack |

| C4 | Low | Less susceptible to nucleophilic attack |

The pyrrole ring in 2-(bromomethyl)-1-methyl-1H-pyrrole is aromatic. byjus.com Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. According to Hückel's rule, a molecule is considered aromatic if it has (4n + 2) π-electrons, where 'n' is a non-negative integer. byjus.com

In the case of pyrrole and its derivatives like 1-methylpyrrole (B46729), the five-membered ring contains four carbon atoms, each contributing one π-electron, and a nitrogen atom that contributes its lone pair of electrons to the π-system. libretexts.org This results in a total of six π-electrons (n=1), fulfilling Hückel's rule for aromaticity. byjus.comlibretexts.orgumn.edu The aromatic nature of the pyrrole ring imparts significant thermodynamic stability to the molecule and influences its chemical reactivity.

Mechanistic Modeling of Key Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and mapping out reaction energy profiles.

The 2-(bromomethyl)-1-methyl-1H-pyrrole molecule is highly reactive towards nucleophiles, primarily through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion in this case). libretexts.orgmasterorganicchemistry.com This "backside attack" proceeds through a high-energy transition state where the carbon atom is pentacoordinated, with partial bonds to both the incoming nucleophile and the outgoing leaving group. libretexts.orgyoutube.com

Computational chemistry allows for the precise characterization of this transition state, including its geometry and energy. The transition state for the Sₙ2 reaction of 2-(bromomethyl)-1-methyl-1H-pyrrole would exhibit a trigonal bipyramidal geometry at the methylene (B1212753) carbon. masterorganicchemistry.com

| Property | Description |

|---|---|

| Geometry | Trigonal bipyramidal at the reacting carbon |

| Bonding | Partial C-Nu bond formation and partial C-Br bond breaking |

| Vibrational Frequency | One imaginary frequency corresponding to the reaction coordinate |

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. For the Sₙ2 reaction of 2-(bromomethyl)-1-methyl-1H-pyrrole, the energy profile is characterized by a single energy barrier, corresponding to the energy of the transition state. youtube.com The reaction is a concerted process, meaning that bond formation and bond breaking occur simultaneously in a single step. libretexts.orgmasterorganicchemistry.com

Spectroscopic Property Prediction (Computational)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing invaluable insights that complement and guide experimental work. For 2-(bromomethyl)-1-methyl-1H-pyrrole and its derivatives, theoretical calculations are instrumental in assigning complex spectra and confirming the structures of newly synthesized compounds.

Vibrational Frequencies for IR and Raman Assignments of Derived Compounds

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. These theoretical frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to provide a detailed assignment of vibrational modes.

For derivatives of 2-(bromomethyl)-1-methyl-1H-pyrrole, computational analysis helps in tracking the chemical transformations by identifying the appearance or disappearance of specific vibrational bands. For instance, the parent compound exhibits a characteristic C-Br stretching vibration, typically observed in the 600–650 cm⁻¹ region of the IR spectrum. When this compound undergoes a nucleophilic substitution reaction, where the bromine atom is replaced by another functional group, the disappearance of this C-Br stretching frequency and the appearance of new bands corresponding to the new functional group (e.g., C-N, C-O, or C-S stretches) can be predicted computationally.

Ab initio calculations, such as those performed at the MP2 level of approximation, have been successfully used to assign the fundamental vibrational bands of the core pyrrole structure. researchgate.net These calculations provide not only the frequencies but also the intensities of the absorption bands, which aids in interpreting the experimental spectra. researchgate.net The substitution on the pyrrole ring, such as the N-methyl and the C-bromomethyl groups, influences the vibrational modes of the ring itself. Theoretical models can accurately predict the shifts in the frequencies of the C-H, C-C, and C-N stretching and bending modes of the pyrrole ring due to the electronic and steric effects of these substituents.

Below is a data table illustrating typical computationally predicted vibrational frequencies for key functional groups found in 2-(bromomethyl)-1-methyl-1H-pyrrole and a hypothetical derivative where the bromo group is substituted by a cyano group.

NMR Chemical Shift Predictions for Structural Elucidation of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. Computational prediction of NMR chemical shifts has become an increasingly accurate and reliable tool for confirming chemical structures, especially for complex molecules or for distinguishing between isomers that may have very similar experimental spectra.

For 2-(bromomethyl)-1-methyl-1H-pyrrole, experimental ¹H NMR data shows characteristic signals: the bromomethyl protons (–CH₂Br) typically appear around δ 4.2–4.5 ppm, the N-methyl protons (–CH₃) at δ 3.3–3.5 ppm, and the pyrrole ring protons between δ 6.0–6.8 ppm. Computational methods can predict these shifts with high accuracy.

Modern approaches combine DFT calculations with machine learning algorithms to achieve even greater precision. nih.gov For example, deep learning models trained on large datasets of experimental NMR data can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov These predictions are invaluable when the parent compound is used to synthesize more complex derivatives. The high reactivity of the bromomethyl group allows for the creation of a wide array of products, and predicted NMR spectra can be used to confirm the success of a reaction and the regiochemistry of the product without needing to synthesize and characterize every possible isomer.

The CHARGE model is another computational tool that can be modified to predict ¹H chemical shifts in different solvents, such as CDCl₃ or DMSO, by applying corrections based on observed solvent effects. liverpool.ac.uk This is crucial as the solvent can significantly influence the chemical shifts of protons, especially those near polar functional groups or involved in hydrogen bonding.

The following table provides a hypothetical comparison of experimental ¹H NMR chemical shifts for the parent compound with values that could be predicted using computational methods.

Molecular Dynamics Simulations and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and the influence of the surrounding environment. nih.gov For 2-(bromomethyl)-1-methyl-1H-pyrrole and its derivatives, MD simulations offer insights into their dynamic behavior in solution, which is critical for understanding their reactivity and interactions with other molecules. eurasianjournals.com

MD simulations can be used to explore the conformational space of flexible derivatives, determining the most stable arrangements of the molecule in a given environment. eurasianjournals.com For example, in a polar solvent, the molecule may adopt a different predominant conformation compared to a nonpolar solvent due to differing solvation energies. This is particularly relevant for understanding the reaction mechanisms of 2-(bromomethyl)-1-methyl-1H-pyrrole, as the accessibility of the reactive bromomethyl group to incoming nucleophiles can be influenced by the molecule's conformation, which is in turn affected by the solvent.

The choice of solvent can have a profound impact on a molecule's properties and reactivity, a phenomenon known as the solvent effect. dntb.gov.ua Computational studies can explicitly model these effects by including solvent molecules in the simulation box or by using continuum solvation models (like the Polarizable Continuum Model, PCM), which represent the solvent as a continuous medium with a defined dielectric constant. liverpool.ac.uk These models help in understanding how the solvent stabilizes or destabilizes charge separation in transition states, thereby affecting reaction rates. For a reactive substrate like 2-(bromomethyl)-1-methyl-1H-pyrrole, which undergoes nucleophilic substitution reactions that often involve polar or charged intermediates, the choice of solvent is critical. MD simulations that incorporate solvent effects can thus provide a more accurate picture of the reaction pathway and help in optimizing reaction conditions.

Advanced Spectroscopic and Crystallographic Characterization of New Compounds Derived from 2 Bromomethyl 1 Methyl 1h Pyrrole

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS), is a cornerstone for the characterization of novel pyrrole (B145914) derivatives. nih.gov Its primary strength lies in the ability to measure mass-to-charge ratios (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition and thus the molecular formula of a new compound.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable structural information through the analysis of fragmentation pathways. nih.gov For derivatives of 2-substituted pyrroles, the fragmentation patterns are significantly influenced by the nature of the substituent introduced at the 2-position. nih.gov By inducing fragmentation of the protonated molecular ion [M+H]⁺, researchers can deduce the structure of the side chain and its connection to the pyrrole core. Studies on various 2-substituted pyrrole derivatives have revealed characteristic fragmentation mechanisms that serve as diagnostic tools for structural elucidation. nih.gov

Common fragmentation pathways observed in electrospray ionization (ESI) mass spectrometry for these types of compounds include the loss of small, stable molecules from the side chain, such as water (H₂O) or alcohols, as well as cleavages that result in the loss of larger moieties like aldehydes or even the pyrrole ring itself. nih.gov The specific fragmentation pattern provides a fingerprint that helps to piece together the structure of the newly synthesized molecule. nih.gov

| Observed Fragmentation | Inferred Structural Feature | Typical Precursor Side Chain |

|---|---|---|

| Neutral Loss of H₂O | Presence of a hydroxyl group | Aliphatic chain with -OH |

| Neutral Loss of an Aldehyde (e.g., R-CHO) | Side chain containing an aromatic group | Aromatic or heteroaromatic substituent |

| Neutral Loss of an Alcohol (e.g., R-OH) | Presence of a non-aromatic side chain | Saturated alkyl or cycloalkyl group |

| Loss of Pyrrole Moiety | Cleavage at the bond connecting the side chain to the pyrrole ring | Various complex side chains |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the precise arrangement of atoms within a molecule. For complex derivatives of 2-(bromomethyl)-1-methyl-1H-pyrrole, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for a complete assignment due to overlapping signals and complex spin-spin coupling. Multi-dimensional NMR techniques are therefore essential.

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the step-by-step construction of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is used to map out proton-proton networks within the pyrrole ring and its new substituent, establishing direct covalent connections through the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of different molecular fragments, for example, linking the protons of the N-methyl group to the carbons of the pyrrole ring, and crucially, connecting the atoms of the new substituent to the C2 position of the pyrrole core.

| 2D NMR Technique | Type of Correlation | Primary Use in Structural Assignment |

|---|---|---|

| COSY | ¹H - ¹H (through 2-3 bonds) | Identifies adjacent protons; maps H-H spin systems. |

| HSQC | ¹H - ¹³C (through 1 bond) | Assigns carbons by linking them to their attached protons. |

| HMBC | ¹H - ¹³C (through 2-3 bonds) | Connects molecular fragments and establishes quaternary carbon environments. |

Once the covalent structure is established, the next step is to determine the molecule's three-dimensional shape or conformation. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR techniques that identify nuclei that are close to each other in space, regardless of whether they are connected by bonds. These experiments are critical for determining the stereochemistry and preferred conformation of the synthesized derivatives. For instance, a NOESY correlation between a proton on the N-methyl group and a proton on the C2-substituent would indicate a specific spatial arrangement, providing insight into the rotational orientation around the C2-C(substituent) bond.

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Stereochemistry

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique provides an atomic-resolution map of the molecule's arrangement in the solid state, yielding precise bond lengths, bond angles, and torsional angles.

For pyrrole derivatives, X-ray crystallography can confirm the substitution pattern and reveal the conformation of the molecule. For example, in studies of substituted N-tosylpyrrole compounds, crystallography has provided detailed information on the consistent conformational structure adopted by the pyrrole and tosyl groups. nih.gov It also elucidates the intermolecular interactions, such as C—H⋯O hydrogen bonds, that govern how the molecules pack together in a crystal lattice. nih.gov

In cases where chirality is a factor, crystallography can provide the absolute stereochemistry. A study on 4-bromo-2-formyl-1-tosyl-1H-pyrrole revealed that although the molecule lacks a traditional chiral center, it crystallized in a chiral space group (P2₁2₁2₁), with a specific conformation creating a pseudo-atropisomer. nih.gov This level of detail is unattainable by most other techniques and is crucial for understanding the structure-property relationships of new materials.

| Crystallographic Parameter | Example Compound | Value / Finding | Significance |

|---|---|---|---|

| Crystal System | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | Monoclinic researchgate.net | Defines the basic symmetry of the unit cell. researchgate.net |

| Space Group | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | P2₁/c researchgate.net | Describes the symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions (a, b, c) | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | a = 6.048 Å, b = 8.841 Å, c = 9.024 Å researchgate.net | Defines the size and shape of the repeating unit in the crystal. researchgate.net |

| Methane Angle (C-C-C) | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | 115.1 (2)° researchgate.net | Provides a key internal angle defining the molecular geometry. researchgate.net |

| Intermolecular Interactions | 4-bromo-2-formyl-1-tosyl-1H-pyrrole | C—H⋯O interactions nih.gov | Explains the forces holding the crystal lattice together. nih.gov |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

If a synthetic route starting from 2-(bromomethyl)-1-methyl-1H-pyrrole leads to a chiral derivative (i.e., a molecule that is not superimposable on its mirror image), it is necessary to determine the enantiomeric excess (ee) and, ideally, the absolute configuration of the product. This is particularly relevant if a stereocenter is created on the new substituent at the C2 position.